molecular formula C16H13BrN2S B1517349 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol CAS No. 1105189-57-8

1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol

Cat. No. B1517349
M. Wt: 345.3 g/mol
InChI Key: QCYJVHNPNNEWBH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is aromatic and thus contributes to the compound’s stability. The bromophenyl group is a bulky, electron-withdrawing group, which could impact the compound’s reactivity. The thiol group is a polar functional group that can participate in hydrogen bonding .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the thiol group could be oxidized to form a disulfide bond. The bromine atom on the bromophenyl group makes that carbon more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar thiol group could increase the compound’s solubility in polar solvents. The bromophenyl group could increase the compound’s molecular weight and decrease its volatility .

Scientific Research Applications

Field

Pharmaceutical Chemistry

Application Summary

Compounds whose structures are based on a morpholine moiety associated with an azole heterocyclic system are of particular interest to the pharmaceutical industry . They are substances with anti-bacterial, anti-neurodegenerative, neuroprotective, anti-infective, and analgesic activity .

Method of Application

The target compound was synthesized via the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione and benzylamine .

Results or Outcomes

The reaction afforded a good yield of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione . The compound was fully characterized .

Biological Potential of Indole Derivatives

Field

Pharmaceutical Sciences

Application Summary

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Method of Application

The method of application varies depending on the specific derivative and its intended use .

Results or Outcomes

Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthesis of Functionally Substituted Pyrrolidine-2,3-dione

Field

Organic Chemistry

Application Summary

The synthesis of functionally substituted pyrrolidine-2,3-diones directly linked to a heterocyclic fragment via the reaction of heterenopyrrolediones with substituted amines .

Method of Application

The target compound was synthesized via the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione and benzylamine .

Results or Outcomes

The reaction afforded a good yield of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione . The compound was fully characterized .

Synthesis of Functionally Substituted Pyrrolidine-2,3-dione

Field

Organic Chemistry

Application Summary

The synthesis of functionally substituted pyrrolidine-2,3-diones directly linked to a heterocyclic fragment via the reaction of heterenopyrrolediones with substituted amines .

Method of Application

The target compound was synthesized via the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione and benzylamine .

Results or Outcomes

The reaction afforded a good yield of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione . The compound was fully characterized .

Future Directions

Given the diverse biological activities of imidazole derivatives, this compound could be of interest for further study in medicinal chemistry . Future research could explore its potential biological activities and optimize its structure for increased potency and selectivity.

properties

IUPAC Name

3-benzyl-4-(4-bromophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYJVHNPNNEWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol
Reactant of Route 2
1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol
Reactant of Route 3
1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol
Reactant of Route 4
1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol
Reactant of Route 5
1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol
Reactant of Route 6
1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol

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